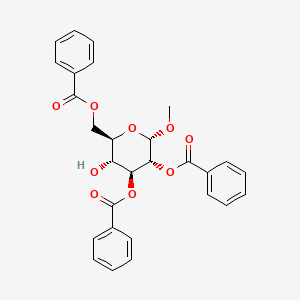

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside

Description

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is a protected glucose derivative where the hydroxyl groups at positions 2, 3, and 6 are esterified with benzoyl groups, leaving the hydroxyl at position 4 free. This compound is pivotal in carbohydrate chemistry as a glycosyl donor or acceptor for synthesizing oligosaccharides and glycoconjugates. The benzoyl groups act as protecting moieties, enhancing stability during glycosylation reactions while enabling selective deprotection under basic conditions.

Properties

Molecular Formula |

C28H26O9 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |

InChI Key |

WXFFEILSURAFKL-NRUNVSGISA-N |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Benzylation Followed by Benzoylation and Deprotection

One well-documented approach begins with methyl α-D-glucopyranoside, which undergoes benzylation at specific hydroxyl groups, followed by benzoylation to introduce benzoyl protecting groups selectively. The key steps are:

- Benzylation : Treatment of methyl α-D-glucopyranoside with benzyl chloride in the presence of sodium hydride in dry solvents (e.g., DMF) under inert atmosphere. Heating at elevated temperature (around 100 °C) facilitates selective benzylation at 2, 3, and 6 positions, although some regioisomeric mixtures may form.

- Benzoylation : The benzylated intermediate is then reacted with benzoyl chloride in the presence of catalysts like N,N-dimethylaminopyridine (DMAP) and base (e.g., pyridine) to introduce benzoyl groups selectively.

- Deprotection : Removal of benzyl protecting groups (if necessary) under reductive conditions or acidic treatment yields methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside.

This method was detailed in a study where methyl α-D-glucopyranoside was converted to methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside using sodium hydride and benzyl bromide, followed by acidic or reductive cleavage of benzylidene protecting groups to yield the tri-benzoylated product after benzoylation.

Direct Benzoylation of Partially Protected Intermediates

Another approach involves:

- Starting with methyl 2,3,4,6-tetra-O-trimethylsilyl-α-D-glucopyranoside.

- Selective methanolysis to remove the silyl group at position 4, yielding methyl 2,3,4-tri-O-trimethylsilyl-α-D-glucopyranoside.

- Subsequent reaction with benzoyl chloride to benzoylate the free hydroxyls, followed by hydrolysis to remove silyl groups, yielding this compound.

This method leverages the differential reactivity of silyl protecting groups and allows regioselective benzoylation.

Detailed Experimental Conditions and Findings

Benzylation Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Starting material | Methyl α-D-glucopyranoside | Commercially available |

| Base | Sodium hydride (60% in mineral oil) | Added portionwise to control reaction |

| Benzylating agent | Benzyl chloride or benzyl bromide | Used in excess to drive reaction |

| Solvent | Dry DMF or benzyl chloride | Anhydrous conditions critical |

| Temperature | 0 °C to 100 °C | Heating promotes benzylation but requires control |

| Reaction time | 3 hours | Monitored by TLC |

The reaction proceeds with gas evolution upon NaH addition, indicating deprotonation of hydroxyl groups. After completion, quenching with 2-propanol and aqueous workup removes residual reagents. Purification by column chromatography yields methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside as a key intermediate.

Benzoylation Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Benzoylating agent | Benzoyl chloride | Used with catalytic DMAP |

| Catalyst/base | DMAP and pyridine | Pyridine acts as solvent and base |

| Temperature | 50 °C | Moderate heating for 2.5 hours |

| Solvent | Dry pyridine or 1,2-dichloroethane | Anhydrous conditions required |

| Reaction time | 2.5 hours | Reaction monitored by TLC |

This step selectively benzoylates free hydroxyl groups, affording mixtures of regioisomers that can be separated chromatographically. The 2,3,6-tri-O-benzoyl derivative is isolated in yields around 65–71% depending on conditions.

Deprotection and Purification

- Removal of benzylidene or silyl protecting groups is achieved by treatment with trifluoroacetic acid and triethylsilane at 0 °C to room temperature or by reductive cleavage using sodium borohydride in acidic media.

- The final product is purified by flash chromatography using hexane/ethyl acetate mixtures.

- Characterization is done by NMR spectroscopy (1H and 13C), confirming the regioselective protection pattern.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Benzylation | NaH, BnCl/BnBr, dry DMF, 0–100 °C, 3 h | Methyl 2,3,6-tri-O-benzyl derivative | Requires inert atmosphere, careful addition of NaH |

| Benzoylation | Benzoyl chloride, DMAP, pyridine, 50 °C, 2.5 h | Methyl 2,3,6-tri-O-benzoyl derivative | Regioisomeric mixtures possible, chromatography needed |

| Deprotection (if needed) | TFA, triethylsilane, 0 °C to rt, or NaBH3CN, acidic medium | Removal of benzylidene or silyl groups | Yields vary, purification essential |

| Purification | Flash chromatography (hexane/EtOAc) | Pure this compound | Confirmed by NMR |

Research Findings and Considerations

- The choice of protecting groups and reaction conditions critically affects regioselectivity and yield.

- Sodium hydride is effective but requires careful handling due to its reactivity with moisture.

- Benzylation at elevated temperatures can lead to side products; controlled addition and temperature monitoring improve selectivity.

- Benzoylation with benzoyl chloride and DMAP in pyridine is efficient and provides good yields of the desired tri-benzoylated product.

- Alternative methods using silyl protecting groups allow regioselective functionalization but involve more steps.

- Final products are characterized by NMR, confirming the alpha-anomeric configuration and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.

Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected glucopyranoside .

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis or binding to carbohydrate-recognizing proteins .

Comparison with Similar Compounds

Positional Isomers: 2,3,6 vs. 2,3,4 Substitution Patterns

- Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (33): This positional isomer features benzoyl groups at positions 2, 3, and 3. The substitution pattern significantly alters reactivity, as the free hydroxyl at position 6 allows for regioselective modifications. Such compounds are used in glycosylation reactions where steric hindrance at position 4 is minimized, enabling efficient coupling with acceptors .

- Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: The free hydroxyl at position 4 facilitates selective functionalization, making it suitable for constructing branched oligosaccharides. The steric bulk of benzoyl groups at positions 2, 3, and 6 may influence reaction kinetics compared to the 2,3,4-isomer .

Table 1: Positional Isomer Comparison

Protecting Group Variations: Benzoyl vs. Benzyl vs. Acetyl

- Benzoyl (Ester) Protection: Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside (7): Synthesized using 4-methoxybenzoyl chloride, this compound demonstrates the stability of benzoyl esters under acidic conditions. The electron-withdrawing methoxy group enhances resistance to premature hydrolysis, critical for multi-step syntheses . Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: Benzoyl groups offer robust protection but require harsher deprotection (e.g., NaOH/MeOH) compared to acetyl groups .

- Benzyl (Ether) Protection: Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside: Full benzylation renders the compound highly stable, ideal for iterative glycosylations. Benzyl groups are removed via hydrogenolysis, compatible with acid-sensitive substrates . Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (31): The absence of a benzoyl group at C4 allows selective deprotection, enabling orthogonal functionalization strategies .

Table 2: Protecting Group Comparison

Reactivity in Glycosylation Reactions

- Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside (39): The electron-deficient trinitrobenzoyl group at C6 enhances leaving group ability, accelerating glycosylation under mild conditions. Yields for similar compounds range from 22% to 83%, depending on the sulfonate leaving group used (e.g., p-nitrobenzenesulfonyl chloride) .

- Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: The benzoyl groups at C2 and C3 direct glycosylation to the C4 hydroxyl via neighboring group participation, ensuring α-selectivity. This mechanism is critical for stereocontrolled synthesis .

Table 3: Glycosylation Reactivity

*Inferred from analogous glycosylation reactions in .

Biological Activity

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a glycoside derivative that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by the presence of three benzoyl groups attached to the glucopyranoside structure, which may influence its reactivity and biological interactions. This article aims to consolidate available research findings on the biological activities of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is a derivative of D-glucose with three benzoyl protecting groups. Its molecular formula is C_{21}H_{22}O_{7}, and it has a molecular weight of approximately 378.40 g/mol. The presence of benzoyl groups significantly alters the compound's solubility and reactivity compared to unprotected glucopyranosides.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that glycosides can possess antimicrobial properties. For instance, derivatives of methyl α-D-glucopyranoside have been evaluated against various pathogens, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria .

- Antitumor Effects : Some studies have reported that glycosides can inhibit cancer cell proliferation. For example, methyl α-D-glucopyranoside derivatives showed significant cytotoxicity against Ehrlich ascites carcinoma (EAC) cells in vitro . The IC50 values for these compounds were reported at varying concentrations depending on the specific derivative tested.

- Anti-inflammatory Properties : Glycosides have been linked to anti-inflammatory effects through mechanisms involving nitric oxide (NO) inhibition in macrophage cell lines. Compounds similar to this compound have been shown to reduce NO production in activated macrophages .

Synthesis

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose are protected using benzoyl chloride in the presence of a base such as sodium hydride.

- Purification : The reaction mixture is purified using techniques like column chromatography to isolate the desired product from side products and unreacted materials.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various glycosides against resistant bacterial strains. This compound exhibited notable activity against ampicillin-resistant strains .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives could inhibit EAC cell growth with IC50 values ranging from 2000 to 3000 μg/mL. The binding affinities of these compounds were further investigated through molecular docking studies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.